molecular formula C16H14BrN5OS B4414866 N-(3-bromophenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(3-bromophenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B4414866
M. Wt: 404.3 g/mol
InChI Key: CCMGYZFTQJSQET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-bromophenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based acetamide derivative characterized by a 1,2,4-triazole core substituted with a methyl group at position 4, a pyridin-4-yl group at position 5, and a sulfanyl acetamide moiety linked to a 3-bromophenyl group. Its structural complexity and functional groups make it a candidate for structure-activity relationship (SAR) studies against analogous compounds.

Properties

IUPAC Name

N-(3-bromophenyl)-2-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrN5OS/c1-22-15(11-5-7-18-8-6-11)20-21-16(22)24-10-14(23)19-13-4-2-3-12(17)9-13/h2-9H,10H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCMGYZFTQJSQET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=CC(=CC=C2)Br)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and nitriles under acidic or basic conditions.

    Attachment of the Pyridinyl Group: The pyridinyl group is introduced through a nucleophilic substitution reaction, often using pyridine derivatives and appropriate leaving groups.

    Bromination: The bromophenyl group is incorporated through an electrophilic aromatic substitution reaction using bromine or bromine-containing reagents.

    Thioacetamide Formation: The final step involves the formation of the thioacetamide linkage, typically through a reaction between a thiol and an acyl chloride or anhydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.

    Substitution: Nucleophiles such as amines, thiols, and halides in the presence of catalysts or under reflux conditions.

Major Products

    Oxidation: Oxidized derivatives of the compound, such as sulfoxides or sulfones.

    Reduction: Reduced derivatives, such as amines or alcohols.

    Substitution: Substituted derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

N-(3-bromophenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Triazole Modifications

The 1,2,4-triazole ring is a common scaffold in analogs. Key structural variations include:

  • Substituents at position 4 : Methyl (target compound) vs. ethyl (VUAA-1, OLC-12) or cyclopropyl (Enamine Ltd derivatives) .
  • Substituents at position 5 : Pyridin-4-yl (target compound) vs. pyridin-3-yl (VUAA-1) or trifluoromethyl (N-(4-fluorophenyl) derivatives) .

Arylacetamide Variations

  • 3-Bromophenyl (target compound) vs. 4-isopropylphenyl (OLC-12) or 2-chloro-5-(trifluoromethyl)phenyl ().
  • Phenyl ring substitutions: Fluorine (), methoxy (), or dimethylamino () groups alter solubility and target binding.

Comparative Data Table

Compound Name Core Substituents (Triazole) Arylacetamide Group Biological Activity (Key Finding) Reference
N-(3-bromophenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4-methyl, 5-pyridin-4-yl 3-bromophenyl Antimicrobial (MIC: 8–16 µg/mL against S. aureus)
VUAA-1 (N-(4-ethylphenyl)-2-[(4-ethyl-5-pyridin-3-yl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide) 4-ethyl, 5-pyridin-3-yl 4-ethylphenyl Orco agonist (EC₅₀: 2.3 µM in Cydia pomonella)
OLC-12 (N-(4-isopropylphenyl)-2-[(4-ethyl-5-pyridin-4-yl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide) 4-ethyl, 5-pyridin-4-yl 4-isopropylphenyl Orco activation in Culex quinquefasciatus
2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-acetamide 4-amino, 5-furan-2-yl Varied aryl groups Anti-exudative (50–60% edema inhibition at 10 mg/kg)
N-(4-fluorophenyl)-2-{[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4-methyl, 5-CF₃ 4-fluorophenyl Potential kinase inhibition (structural analog)

Q & A

Q. Q1. What are the optimal synthetic routes and reaction conditions for synthesizing N-(3-bromophenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide?

Methodological Answer: The synthesis involves multi-step pathways:

Triazole Core Formation : Cyclization of thiosemicarbazide derivatives under acidic conditions (e.g., HCl, 80–100°C) to form the 1,2,4-triazole ring .

Sulfanyl Linkage : Reaction of the triazole intermediate with 2-chloroacetamide derivatives in polar aprotic solvents (e.g., DMF) at 60–80°C .

Final Coupling : Amidation of the bromophenyl group via carbodiimide-mediated coupling (e.g., HBTU or DCC) in dichloromethane .
Critical Parameters :

  • Solvent choice (DMF for solubility vs. THF for selectivity).
  • Temperature control to avoid decomposition of bromophenyl intermediates.
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. Q2. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

Methodological Answer:

  • NMR :
    • 1H NMR : Peaks at δ 8.5–9.0 ppm (pyridine protons), δ 7.3–7.8 ppm (bromophenyl aromatic protons), and δ 3.8–4.2 ppm (sulfanyl-acetamide methylene group) .
    • 13C NMR : Carbon signals for the triazole ring (~150–160 ppm) and the carbonyl group (~170 ppm) .
  • IR : Stretching bands at 1650–1680 cm⁻¹ (C=O), 1250–1300 cm⁻¹ (C-S), and 3100–3300 cm⁻¹ (N-H) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]+ at m/z 448.02) .

Advanced Research Questions

Q. Q3. How do substituent variations (e.g., bromophenyl vs. fluorophenyl) affect the compound’s bioactivity?

Methodological Answer:

  • SAR Strategy :
    • Compare bioactivity data (e.g., IC50 values) of bromophenyl and fluorophenyl analogs in enzyme inhibition assays (e.g., kinase or protease targets) .
    • Use computational docking (e.g., AutoDock Vina) to analyze halogen bonding interactions with target proteins .
  • Key Findings :
    • Bromophenyl derivatives exhibit stronger π-π stacking due to the heavier halogen, enhancing binding affinity in hydrophobic pockets .
    • Fluorophenyl analogs may improve metabolic stability but reduce target engagement .

Q. Q4. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Root-Cause Analysis :
    • Purity Assessment : Verify compound purity (>95%) via HPLC (C18 column, acetonitrile/water gradient) to rule out impurities affecting bioactivity .
    • Assay Variability : Compare protocols (e.g., cell lines, incubation times) across studies. For example, cytotoxicity in HeLa vs. MCF-7 cells may differ due to metabolic enzyme expression .
    • Solubility Effects : Use DMSO concentration controls (<1% v/v) to avoid solvent-induced artifacts .
  • Validation : Reproduce key assays with orthogonal methods (e.g., fluorescence polarization vs. SPR for binding assays) .

Q. Q5. What experimental approaches are recommended to study the compound’s stability under physiological conditions?

Methodological Answer:

  • pH Stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24h, monitor degradation via LC-MS .
  • Thermal Stability : Use differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds .
  • Light Sensitivity : Expose to UV light (254 nm) and track photodegradation products with HPLC-PDA .
  • Metabolic Stability : Use liver microsome assays (human/rat) to identify CYP450-mediated oxidation sites .

Advanced Methodological Guidance

Q. Q6. How to design a computational workflow for predicting this compound’s reactivity in nucleophilic environments?

Methodological Answer:

  • Quantum Chemistry : Use Gaussian 16 to calculate Fukui indices for electrophilic/nucleophilic attack sites .
  • Molecular Dynamics : Simulate solvation effects in water/DMSO using AMBER to predict hydrolysis pathways .
  • Validation : Compare computational predictions with experimental reactivity data (e.g., SN2 displacement at the sulfanyl group) .

Q. Q7. What strategies mitigate challenges in scaling up synthesis for in vivo studies?

Methodological Answer:

  • Process Optimization :
    • Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for cost-effective purification .
    • Use flow chemistry for triazole cyclization to improve yield and reproducibility .
  • Quality Control : Implement PAT (Process Analytical Technology) tools like inline FTIR for real-time monitoring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-bromophenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Reactant of Route 2
Reactant of Route 2
N-(3-bromophenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.